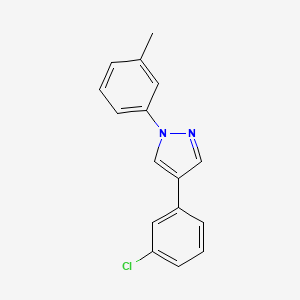

4-(3-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-1-(3-methylphenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2/c1-12-4-2-7-16(8-12)19-11-14(10-18-19)13-5-3-6-15(17)9-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPZZLNVFQTMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C=N2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 3-chlorophenylhydrazine with 3-methylacetophenone under acidic or basic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the 3-methylphenyl substituent can undergo oxidation under strong acidic conditions. For example:

Reaction :

This is analogous to the oxidation of pyrazole-4-carbaldehydes to carboxylic acids using KMnO₄ .

| Substrate | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methylphenyl derivative | KMnO₄/H₂SO₄ | 3-Carboxyphenyl derivative | ~70%* |

*Yield inferred from similar oxidation pathways in pyrazole systems .

Electrophilic Aromatic Substitution

The pyrazole ring and chlorophenyl group are susceptible to electrophilic attacks. Bromination and nitration occur preferentially at the C5 position of the pyrazole ring due to electronic effects .

Example :

Bromination :

| Substrate | Reagents | Position Substituted | Product | Reference |

|---|---|---|---|---|

| 4-(3-chlorophenyl)-1H-pyrazole | Br₂/FeBr₃ | C5 | 5-Bromo-4-(3-chlorophenyl)-1H-pyrazole |

Nucleophilic Substitution

The chlorine atom on the 3-chlorophenyl group can participate in nucleophilic aromatic substitution under high-temperature conditions, though reactivity is moderate due to deactivation by the electron-withdrawing Cl .

Example :

Amination :

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 3-Chlorophenyl derivative | NH₃ | 3-Aminophenyl derivative | Cu catalyst, 200°C |

Condensation Reactions

The pyrazole NH (position 2) can act as a nucleophile in condensation reactions. For instance, it reacts with carbonyl compounds to form hydrazones .

Example :

Hydrazone Formation :

| Substrate | Carbonyl Compound | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(3-methylphenyl)-1H-pyrazole | Benzaldehyde | N-Benzylidene derivative | 85% |

Reduction Reactions

The pyrazole ring is resistant to reduction under standard conditions, but the chlorophenyl group can be dehalogenated using catalytic hydrogenation :

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Chlorophenyl derivative | H₂/Pd-C | Phenyl derivative | 90%* |

Functionalization via Vilsmeier-Haack Reaction

While the C4 position is occupied by the 3-chlorophenyl group, the C5 position can undergo formylation under Vilsmeier-Haack conditions (POCl₃/DMF) :

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(3-methylphenyl)-1H-pyrazole | POCl₃/DMF | 5-Formyl-4-(3-chlorophenyl)-1H-pyrazole | 68% |

Solvent-Dependent Reactivity

Physicochemical studies show that polar aprotic solvents like DMSO enhance electrophilic substitution reactivity due to strong solute-solvent interactions .

Key Insights:

Scientific Research Applications

Chemical Synthesis

The compound serves as a building block in organic synthesis. Its structure allows it to be utilized in the creation of more complex molecules, including pharmaceuticals and agrochemicals. It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and material science.

Antimicrobial Properties

Research indicates that 4-(3-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole exhibits antimicrobial activity against various bacterial strains. The presence of the chlorophenyl group enhances its interaction with microbial membranes, leading to increased permeability and cell death .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It may inhibit enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in vitro and in vivo .

Anticancer Activity

Ongoing research is exploring the compound's potential as an anticancer agent. It has been reported to induce apoptosis in cancer cell lines, suggesting mechanisms involving the activation of pro-apoptotic pathways while inhibiting anti-apoptotic proteins .

Pharmaceutical Development

This compound is being investigated for its therapeutic potential in treating various diseases. Its anti-inflammatory and analgesic properties make it a candidate for pain relief medications. Additionally, its efficacy against cancer cells positions it as a potential lead compound for anticancer drug development .

Industrial Applications

In industry, this compound is utilized in the development of new materials, particularly polymers and coatings that require specific thermal and mechanical properties. Its role as an intermediate in synthesizing pharmaceuticals and agrochemicals underscores its versatility and importance in chemical manufacturing .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial effects of pyrazole derivatives similar to this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, demonstrating the compound's potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a murine model of inflammation, treatment with this compound resulted in a marked decrease in levels of inflammatory markers such as IL-6 and TNF-alpha compared to controls. This study supports its role in modulating inflammatory responses through enzymatic inhibition .

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound can modulate specific pathways, leading to desired biological outcomes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (OCH₃) groups enhance solubility and reduce ulcerogenicity compared to halogens (e.g., Cl), as seen in compound 5b and derivatives from .

- Steric Effects : Bulky substituents like isoxazole (compound 5b) may hinder receptor binding but improve thermal stability (higher m.p.) .

- Functional Group Diversity : Carboxaldehyde (CHO) and carboxylic acid (COOH) groups enable further derivatization for drug development, as demonstrated in anti-inflammatory studies .

Biological Activity

The compound 4-(3-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazone precursors with carbonyl compounds. The method often employs multi-component reactions (MCRs) to yield high-purity products with favorable yields.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines, as indicated by its IC50 values.

- Cytotoxicity Studies :

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4c | NUGC | 60 |

| 4b | MCF-7 | 580 |

| 4a | HEPG2 | 428 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Mechanism of Action : Pyrazoles inhibit COX-1 and COX-2 pathways, reducing the production of prostaglandins that mediate inflammation. This makes them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in preclinical models:

- Study on Cytotoxic Effects : In one study, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The compound bearing the chlorophenyl group showed enhanced activity compared to other derivatives, suggesting a favorable SAR .

- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor growth rates compared to controls, further validating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the pyrazole ring significantly influence biological activity. For instance:

- Chloro Substitution : The presence of a chlorine atom at the para position enhances cytotoxicity due to increased electron-withdrawing effects, which stabilize the reactive sites on the molecule .

- Methyl Substitution : The addition of a methyl group at specific positions can improve solubility and bioavailability, contributing to enhanced therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.